Cas no 1249016-05-4 (Methyl 2-([(tert-butoxy)carbonyl](ethyl)amino)acetate)
Methyl 2-([(tert-butoxy)carbonyl](ethyl)amino)acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(tert-butoxycarbonyl)acetate
- Methyl 2-([(tert-butoxy)carbonyl](ethyl)amino)acetate
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- Inchi: 1S/C10H19NO4/c1-6-11(7-8(12)14-5)9(13)15-10(2,3)4/h6-7H2,1-5H3
- InChI Key: YQWGSMBXJSCAOO-UHFFFAOYSA-N
- SMILES: O(C(N(CC(=O)OC)CC)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 232
- Topological Polar Surface Area: 55.8
Methyl 2-([(tert-butoxy)carbonyl](ethyl)amino)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596980-1g |
Methyl N-(tert-butoxycarbonyl)-N-ethylglycinate |
1249016-05-4 | 98% | 1g |
¥3094.00 | 2024-08-09 |
Methyl 2-([(tert-butoxy)carbonyl](ethyl)amino)acetate Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Methyl 2-([(tert-butoxy)carbonyl](ethyl)amino)acetate
Comprehensive Overview of Methyl 2-([(tert-butoxy)carbonyl](ethyl)amino)acetate (CAS No. 1249016-05-4)
Methyl 2-([(tert-butoxy)carbonyl](ethyl)amino)acetate, with the CAS registry number 1249016-05-4, is a specialized organic compound widely utilized in pharmaceutical intermediates, peptide synthesis, and agrochemical research. Its unique molecular structure, featuring a tert-butoxycarbonyl (Boc) protecting group and an ethylamino moiety, makes it a versatile building block in modern synthetic chemistry. Researchers and industries value this compound for its stability, reactivity, and compatibility with diverse reaction conditions.
In recent years, the demand for Methyl 2-([(tert-butoxy)carbonyl](ethyl)amino)acetate has surged due to its applications in drug discovery and development. With the growing focus on personalized medicine and targeted therapies, this compound plays a pivotal role in the synthesis of novel active pharmaceutical ingredients (APIs). Its Boc-protected amine functionality is particularly valuable in multi-step syntheses, where selective deprotection is required. Additionally, its ester group offers further derivatization opportunities, aligning with the trend toward modular and scalable synthetic routes.
From an SEO perspective, users frequently search for terms like "Boc-protected amino acid derivatives," "CAS 1249016-05-4 suppliers," and "ethylamino acetate applications." These queries reflect the compound's relevance in both academic and industrial settings. Environmental sustainability is another hot topic, and Methyl 2-([(tert-butoxy)carbonyl](ethyl)amino)acetate is often discussed in the context of green chemistry due to its efficient synthesis pathways and minimal waste generation. Researchers are also exploring its potential in biodegradable materials, further expanding its market appeal.
Quality control and analytical methods for 1249016-05-4 are critical concerns for buyers. Advanced techniques such as HPLC, NMR, and mass spectrometry ensure purity and consistency, addressing the pharmaceutical industry's stringent requirements. The compound's shelf life and storage conditions—typically under inert atmospheres at low temperatures—are also frequently searched topics, highlighting the need for proper handling to maintain its integrity.
In summary, Methyl 2-([(tert-butoxy)carbonyl](ethyl)amino)acetate (CAS 1249016-05-4) is a cornerstone in synthetic organic chemistry, bridging gaps between research and commercialization. Its adaptability to emerging trends like green chemistry and precision medicine ensures its continued prominence in scientific literature and industrial workflows. For those seeking reliable data or suppliers, focusing on certified manufacturers and peer-reviewed studies is essential to ensure optimal outcomes.
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